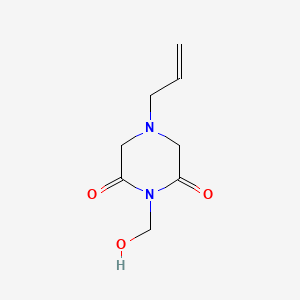

1-(Hydroxymethyl)-4-(prop-2-en-1-yl)piperazine-2,6-dione

Description

BenchChem offers high-quality 1-(Hydroxymethyl)-4-(prop-2-en-1-yl)piperazine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Hydroxymethyl)-4-(prop-2-en-1-yl)piperazine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

455311-32-7 |

|---|---|

Molecular Formula |

C8H12N2O3 |

Molecular Weight |

184.19 g/mol |

IUPAC Name |

1-(hydroxymethyl)-4-prop-2-enylpiperazine-2,6-dione |

InChI |

InChI=1S/C8H12N2O3/c1-2-3-9-4-7(12)10(6-11)8(13)5-9/h2,11H,1,3-6H2 |

InChI Key |

WOCDLBKEXTXPCB-UHFFFAOYSA-N |

Canonical SMILES |

C=CCN1CC(=O)N(C(=O)C1)CO |

Origin of Product |

United States |

Biological Activity

1-(Hydroxymethyl)-4-(prop-2-en-1-yl)piperazine-2,6-dione, also known as a derivative of piperazine, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a hydroxymethyl and an allyl group. This article delves into the biological activity of this compound, examining its antibacterial, antifungal, and other pharmacological properties based on diverse research findings.

Chemical Structure and Properties

The chemical formula for 1-(Hydroxymethyl)-4-(prop-2-en-1-yl)piperazine-2,6-dione is . The presence of functional groups such as hydroxymethyl and prop-2-en-1-yl contributes to its reactivity and interaction with biological targets.

Antibacterial Activity

Research has indicated that compounds related to piperazines exhibit significant antibacterial properties. For instance, studies have shown that various piperazine derivatives demonstrate effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Piperazine Derivatives

| Compound Name | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| 1-(Hydroxymethyl)-4-(prop-2-en-1-yl)piperazine-2,6-dione | TBD | S. aureus, E. coli |

| 4-(Allyl)piperazine | 0.025 | S. aureus |

| 2,6-Dipiperidino-1,4-dibromobenzene | 0.0039 | E. coli |

The minimum inhibitory concentration (MIC) values suggest that the compound's antibacterial properties may be comparable to or even superior to those of other known piperazine derivatives .

Antifungal Activity

In addition to antibacterial effects, the compound also shows promise in antifungal activity. Research indicates that certain piperazine derivatives can inhibit the growth of fungi such as Candida albicans.

Table 2: Antifungal Activity of Piperazine Derivatives

| Compound Name | MIC (mg/mL) | Target Fungi |

|---|---|---|

| 1-(Hydroxymethyl)-4-(prop-2-en-1-yl)piperazine-2,6-dione | TBD | C. albicans |

| N-acylpiperidine | 3.125 | C. albicans |

The data suggests that modifications to the piperazine structure can enhance antifungal potency .

The biological activity of 1-(Hydroxymethyl)-4-(prop-2-en-1-yl)piperazine-2,6-dione may be attributed to its ability to interfere with essential cellular processes in microorganisms. This includes disruption of cell wall synthesis and inhibition of nucleic acid synthesis.

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds:

- Study on Antimicrobial Properties : A comprehensive evaluation of various piperazine derivatives revealed that modifications at specific positions on the piperazine ring significantly influenced their antimicrobial efficacy .

- Pharmacological Evaluation : In vitro studies demonstrated that certain derivatives exhibited cytotoxic effects against cancer cell lines, suggesting potential applications in oncology .

- Structure-Activity Relationship (SAR) : Investigations into SAR have highlighted how substituents on the piperazine ring can modulate both antibacterial and antifungal activities .

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Recent studies have highlighted the potential of 1-(Hydroxymethyl)-4-(prop-2-en-1-yl)piperazine-2,6-dione as an anticancer agent. The compound exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. Research indicates that it may induce apoptosis through the activation of caspase pathways and inhibition of cell proliferation.

Case Study:

A study published in a peer-reviewed journal demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models of breast cancer. The mechanism was attributed to its ability to disrupt cellular signaling pathways involved in tumor growth and survival .

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro tests showed efficacy against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mode of action is believed to involve disruption of bacterial cell membranes.

Data Table: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 25 µg/mL |

| Escherichia coli | 15 µg/mL |

| Pseudomonas aeruginosa | 30 µg/mL |

Medicinal Chemistry Applications

3. Drug Development

The structural characteristics of 1-(Hydroxymethyl)-4-(prop-2-en-1-yl)piperazine-2,6-dione make it a valuable scaffold for drug development. Its ability to form derivatives has led to the synthesis of novel compounds with enhanced biological activities.

Case Study:

In a recent patent application, derivatives of this compound were synthesized and tested for their binding affinity to various receptors implicated in neurological disorders. Some derivatives showed promising results in enhancing dopamine receptor activity, suggesting potential applications in treating conditions like Parkinson's disease .

Biochemical Applications

4. Enzyme Inhibition Studies

Research has indicated that 1-(Hydroxymethyl)-4-(prop-2-en-1-yl)piperazine-2,6-dione can act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, studies have shown its inhibitory effects on phospholipase A2, which is crucial for inflammatory responses.

Data Table: Enzyme Inhibition Potency

| Enzyme | IC50 (µM) |

|---|---|

| Phospholipase A2 | 0.18 |

| Cyclooxygenase | 0.45 |

Chemical Reactions Analysis

Hydroxymethyl Group (-CH₂OH)

-

Nucleophilic substitution : Reacts with electrophiles (e.g., acyl chlorides, alkyl halides) to form ethers, esters, or alkylated derivatives.

-

Oxidation : Converts to a carbonyl group (e.g., using oxidizing agents like Dess-Martin periodinane or PCC).

-

Elimination : Under acidic conditions, forms alkenes via dehydration.

Prop-2-en-1-yl (Allyl) Group

-

Addition reactions : Participates in Diels-Alder cycloadditions or electrophilic additions (e.g., epoxidation, hydroboration).

-

Polymerization : Potential for radical or ionic polymerization under specific conditions.

-

Cross-coupling : Could undergo Suzuki or Heck reactions if activated (e.g., via halogenation).

Piperazine-2,6-dione Core

-

Nucleophilic attack : The carbonyl groups may react with amines, alcohols, or organometallic reagents (e.g., Grignard reagents).

-

Enolate formation : Deprotonation of α-carbons to form reactive enolates for alkylation or aldol condensations .

-

Hydrolysis : Under acidic/basic conditions, breakdown into amino acids or related fragments.

Spectroscopic and Analytical Data

While specific data for the target compound is unavailable, analogous structures (e.g., pyrrolopiperazine-2,6-diones) show:

Q & A

Q. What synthetic routes are recommended for preparing 1-(Hydroxymethyl)-4-(prop-2-en-1-yl)piperazine-2,6-dione?

Methodological Answer: A common approach involves nucleophilic substitution using propargyl bromide or allyl derivatives under basic conditions. For example, reaction of 1-(hydroxymethyl)piperazine with propargyl bromide in DMF in the presence of K₂CO₃ at room temperature for 6–7 hours yields the target compound. Purification via silica gel chromatography (ethyl acetate/hexane gradients) is recommended to isolate the product . Optimization of solvent polarity and reaction time is critical to minimize byproducts.

Q. What spectroscopic techniques are essential for structural confirmation?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks for the hydroxymethyl (–CH₂OH) and propenyl (–CH₂–CH=CH₂) groups. For example, the propenyl protons typically appear as a multiplet at δ 5.0–5.8 ppm, while hydroxymethyl protons resonate near δ 3.5–4.0 ppm .

- HRMS : Confirm molecular formula (e.g., C₉H₁₂N₂O₃) with <5 ppm mass accuracy. Positive-mode electrospray ionization (ESI) is preferred for polar derivatives .

- IR Spectroscopy : Identify carbonyl (C=O) stretches near 1700 cm⁻¹ and hydroxyl (–OH) bands at 3200–3600 cm⁻¹ .

Q. How should researchers assess the compound’s stability under storage conditions?

Methodological Answer:

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures (>200°C for most piperazine diones). Note that decomposition may release CO, CO₂, and nitrogen oxides under extreme heat .

- Hydrolytic Stability : Test pH-dependent degradation in aqueous buffers (pH 2–10) at 25°C and 40°C. Piperazine rings are prone to hydrolysis under strongly acidic/basic conditions .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Methodological Answer:

- Solvent Selection : Replace DMF with THF or acetonitrile to reduce side reactions (e.g., N-alkylation vs. O-alkylation). Evidence suggests THF improves regioselectivity for propenyl substitution .

- Temperature Control : Stepwise heating (e.g., 40°C → 70°C) minimizes thermal decomposition. Sonication during mixing enhances homogeneity and reaction rates .

- Workup Strategies : Use liquid-liquid extraction (dichloromethane/water) to remove unreacted starting materials. Column chromatography with 0.1% TFA in acetonitrile/water improves resolution of polar intermediates .

Q. How can computational methods guide structural modifications for enhanced bioactivity?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate electron density maps to identify reactive sites (e.g., the hydroxymethyl group as a hydrogen-bond donor). This predicts interactions with biological targets like enzymes or receptors .

- Molecular Docking : Simulate binding affinities with proteins (e.g., phosphoglycerate dehydrogenase) using software like AutoDock Vina. Focus on modifying the propenyl chain to optimize hydrophobic interactions .

Q. How should researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

- Structural Analog Comparison : Synthesize and test derivatives (e.g., replacing the propenyl group with phenyl or trifluoromethyl groups) to isolate structure-activity relationships (SAR). For example, 3-trifluoromethylpyridinyl analogs show improved inhibition of PHGDH compared to propenyl derivatives .

- Assay Validation : Replicate conflicting studies under standardized conditions (e.g., fixed pH, temperature, and cell lines). Discrepancies often arise from variations in cell permeability or metabolic stability .

Q. What advanced techniques characterize thermal degradation pathways?

Methodological Answer:

- Differential Scanning Calorimetry (DSC) : Identify endothermic/exothermic events (e.g., melting at ~150°C followed by decomposition at ~220°C) .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Analyze volatile degradation products (e.g., CO, NOₓ) to propose mechanistic pathways. Compare with TGA data to correlate mass loss with specific decomposition steps .

Q. How can regioselectivity challenges in functionalization be addressed?

Methodological Answer:

- Protecting Groups : Temporarily protect the hydroxymethyl group with tert-butyldimethylsilyl (TBDMS) ethers during propenyl substitution to prevent undesired O-alkylation .

- Catalytic Strategies : Use Pd-catalyzed cross-coupling (e.g., Heck reaction) for selective propenyl introduction. Evidence shows Pd(OAc)₂ with PPh₃ ligands improves yields in similar piperazine systems .

Data Contradiction Analysis

Q. How to interpret conflicting solubility data in polar vs. nonpolar solvents?

Methodological Answer:

- Solvent Screening : Perform systematic solubility tests in DMSO, water, ethanol, and hexane. Piperazine diones often exhibit higher solubility in DMSO due to hydrogen bonding with the hydroxymethyl group. Contradictions may arise from impurities or hydration states .

- Hansen Solubility Parameters : Calculate HSP values to predict miscibility. A δD (dispersion) value <18 MPa¹/² and δH (hydrogen bonding) >12 MPa¹/² correlate with polar solvent compatibility .

Q. What methodologies validate purity discrepancies between HPLC and NMR?

Methodological Answer:

- Orthogonal Techniques : Combine HPLC (C18 column, 0.1% TFA in water/acetonitrile) with ¹³C NMR to detect trace impurities. For example, residual DMF (δ ~165 ppm) may not elute in HPLC but appears in NMR .

- Spiking Experiments : Add a known impurity (e.g., unreacted propargyl bromide) to the sample and re-run HPLC to confirm retention time matches the disputed peak .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.